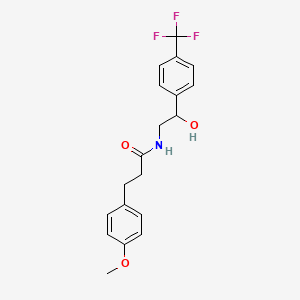

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by:

- A 2-hydroxyethyl chain substituted with a 4-(trifluoromethyl)phenyl group.

- A 3-(4-methoxyphenyl) moiety attached to the propanamide backbone. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the hydroxyethyl group may improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-26-16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNOFPAOMRNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

Formation of the Hydroxyethyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

Coupling with Methoxyphenyl Propanoic Acid: The hydroxyethyl intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity to target molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The hydroxyethyl group in the target compound improves aqueous solubility compared to analogues with methyl or dimethyl substituents (e.g., ).

- Trifluoromethyl groups universally increase lipophilicity, but the 4-methoxyphenyl moiety counterbalances this via moderate polarity .

Hydrogen Bonding and Stability

Pharmacological Relevance

- Adrenoceptor Agonism: Trifluoromethyl and methoxy groups are common in β₂/β₃-adrenoceptor ligands (e.g., ). The hydroxyethyl group may mimic catecholamine hydroxyls, enhancing receptor binding.

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, a feature shared with clinical candidates like bicalutamide derivatives ().

Key Research Findings

Comparative Efficacy and Limitations

- Target Compound : Balances solubility and lipophilicity, making it suitable for oral administration. Lacks redox activity seen in ferrocene derivatives ().

- Nitro-Substituted Analogues () : Exhibit potent in vitro activity but face pharmacokinetic challenges due to nitro group toxicity.

- Cyano Derivatives (): High metabolic stability but reduced solubility limits in vivo utility.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, often referred to as compound 1351594-84-7, is a complex organic molecule notable for its unique trifluoromethyl group and biphenyl structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features several functional groups that contribute to its reactivity and biological interactions:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Biphenyl Structure : Provides a platform for further modifications and interactions.

- Hydroxyl Group : May participate in hydrogen bonding, influencing biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | N-[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]-3-(4-methoxyphenyl)propanamide |

| Molecular Formula | C22H18F3NO2 |

| Molecular Weight | 393.38 g/mol |

| CAS Number | 1351594-84-7 |

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.

A study published in MDPI highlighted that compounds with similar structures showed IC50 values ranging from 10 to 30 µM against COX enzymes, suggesting potential for this compound in modulating inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549 cells) revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Breast Cancer Cell Line

A specific study assessed the effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB, which is crucial for the expression of inflammatory mediators.

- Induction of Apoptosis : The ability to trigger apoptosis in cancer cells highlights its potential as an anticancer agent.

Summary of Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.